molecular formula C11H22O2Si B14133810 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid CAS No. 88729-72-0

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid

Katalognummer: B14133810
CAS-Nummer: 88729-72-0
Molekulargewicht: 214.38 g/mol
InChI-Schlüssel: XGUXUSDHHONTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group, a methyl group, and a trimethylsilyl group attached to a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of pentanoic acid derivatives and trimethylsilyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyl and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Pentenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 2-Ketoisovaleric acid, bis(trimethylsilyl)-
  • 2-Methyl-3-ketobutyric acid, bis(trimethylsilyl)-

Uniqueness

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ethenyl group allows for additional reactivity compared to similar compounds, making it valuable in various applications.

Eigenschaften

CAS-Nummer

88729-72-0

Molekularformel

C11H22O2Si

Molekulargewicht

214.38 g/mol

IUPAC-Name

2-ethenyl-2-methyl-5-trimethylsilylpentanoic acid

InChI

InChI=1S/C11H22O2Si/c1-6-11(2,10(12)13)8-7-9-14(3,4)5/h6H,1,7-9H2,2-5H3,(H,12,13)

InChI-Schlüssel

XGUXUSDHHONTEL-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC[Si](C)(C)C)(C=C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.